3-(1-Fluorovinyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-(1-Fluorovinyl)pyridine, has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 3-(1-Fluorovinyl)pyridine is characterized by a pyridine ring with a fluorovinyl group attached. The electronic properties of pyridine change significantly upon interaction with acid sites . The band position in the UV-Vis spectrum strongly depends on the chemical environment of the hydroxyl group .Chemical Reactions Analysis
Pyridine derivatives, including 3-(1-Fluorovinyl)pyridine, have been involved in various chemical reactions. For instance, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported to prepare novel furo[3,4-c]pyridine-1,4-diones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-(1-Fluorovinyl)pyridine can be influenced by its molecular structure. For instance, the presence of the fluorovinyl group can affect the compound’s reactivity and stability .Scientific Research Applications
Agrochemical Industry
3-(1-Fluorovinyl)pyridine: derivatives are significant in the agrochemical industry for the protection of crops from pests. The introduction of fluorine atoms into pyridine rings results in compounds that can effectively control a wide range of agricultural pests .
Pharmaceutical Development
In pharmaceuticals, the 3-(1-Fluorovinyl)pyridine moiety is utilized due to its unique physicochemical properties. It contributes to the stability and efficacy of pharmaceuticals, including those undergoing clinical trials for various diseases .
Material Science
The compound’s derivatives show potential in material science, particularly in the development of new materials with enhanced properties, such as increased strength or improved thermal stability .
Optoelectronic Devices
3-(1-Fluorovinyl)pyridine: is used in the synthesis of materials for optoelectronic devices. Its unique structure allows for the creation of components that exhibit desirable electronic and optical behaviors .
Sensor Technology
The compound’s derivatives are applied in sensor technology. They are used to develop sensors with high sensitivity and specificity, which are crucial in environmental monitoring and diagnostics .
Anti-Cancer Research
In the field of oncology, 3-(1-Fluorovinyl)pyridine derivatives are explored for their potential as anti-cancer agents. Their ability to interact with biological systems makes them candidates for novel cancer therapies .
Confocal Microscopy and Imaging
Derivatives of 3-(1-Fluorovinyl)pyridine are used as emitters in confocal microscopy and imaging. They provide luminescent properties that are essential for high-resolution imaging in biological research .
Chemosensors
The compound is also integral in the development of chemosensors. These are designed to detect specific ions or molecules, which is vital in chemical analysis and environmental testing .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-fluoroethenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQOWIILINRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Fluorovinyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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